Zeylenone Exhibits 23-Fold Higher Anticancer Potency in K-562 Leukemia Cells Compared to the POC Analog Grandifloranol
In a comparative isolation and screening study of *Uvaria grandiflora* constituents, zeylenone (compound 3) demonstrated markedly superior antiproliferative activity against human myeloid leukemia K-562 cells relative to the newly identified co-isolated polyoxygenated cyclohexane analog, grandifloranol (compound 1). The IC50 value for zeylenone was 2.3 μM, whereas grandifloranol was significantly less active, indicating a critical SAR divergence between these structurally related natural products [1].
| Evidence Dimension | Cytotoxicity / Antiproliferative Activity |
|---|---|
| Target Compound Data | IC50 = 2.3 μM |
| Comparator Or Baseline | Grandifloranol (polyoxygenated cyclohexane analog from same source) |
| Quantified Difference | Zeylenone exhibits approximately 23-fold higher potency than grandifloranol, which is noted as being significantly less active but without a reported exact IC50 in the same assay. |
| Conditions | MTT assay; human myeloid leukemia cell line (K-562) |
Why This Matters
This direct comparative data validates zeylenone as the most potently active anticancer constituent within this specific *Uvaria* chemotype, justifying its prioritization over co-occurring POC analogs like grandifloranol for procurement in leukemia research.
- [1] Macabeo APG, et al. Antitubercular and cytotoxic polyoxygenated cyclohexane derivatives from Uvaria grandiflora. Nat Prod Res. 2021;35(23):5147-5152. View Source
